Ravidasvir

Description

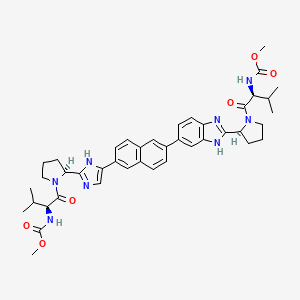

Structure

2D Structure

Properties

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O6/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHMHYPWGWYXEL-ZYADHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335997 | |

| Record name | Ravidasvir [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242087-93-9 | |

| Record name | Ravidasvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242087939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravidasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravidasvir [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAVIDASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL3G001BI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Ravidasvir Action

Inhibition of HCV Non-Structural Protein 5A (NS5A)

Ravidasvir's mechanism of action is centered on its ability to bind to and inhibit the NS5A protein, thereby disrupting critical viral processes. pubcompare.aiwikipedia.org

Crystallographic studies have identified that this compound interacts with a specific region within Domain I of the NS5A protein. pubcompare.ai This binding induces conformational changes within the NS5A protein, which are crucial for its inhibitory effect. pubcompare.aiwikipedia.org NS5A inhibitors can cause a redistribution of the NS5A protein from the endoplasmic reticulum (ER) to lipid droplets (LDs), indicating an allosteric modulation where the drug's binding alters the protein's conformation and localization, impacting its function. nih.govuni.ludovepress.com The self-interactions of NS5A are also critical for HCV RNA replication and the production of infectious virions, and these interactions can be influenced by NS5A inhibitors. uni.lu

By targeting the NS5A protein, this compound disrupts multiple stages of the Hepatitis C virus life cycle. pubcompare.ai A primary effect is the prevention of the formation of the viral replication complex, which is the site where viral RNA synthesis occurs. pubcompare.ai NS5A is a pivotal component of this complex, and its inhibition by this compound effectively halts the synthesis of new viral RNA. pubcompare.ainih.gov

Disruption of Viral Replication Complex Formation

Antiviral Activity Spectrum across HCV Genotypes

This compound is recognized as a potent pan-genotypic NS5A inhibitor, demonstrating broad antiviral activity across various HCV genotypes. wikipedia.orgfishersci.sesemanticscholar.orgmims.comwikipedia.org Its efficacy extends to HCV genotypes 1 through 6. semanticscholar.org

Antiviral Activity of this compound Across HCV Genotypes (Interactive Data Table)

| HCV Genotype | Antiviral Activity (EC50 range) | Clinical Trial Efficacy (SVR12 in combination) | Source |

| Genotypes 1-6 | 0.04-1.14 nM semanticscholar.org | Not specified for all, but pan-genotypic | semanticscholar.org |

| Genotype 1 | Potent | 96-100% (with ritonavir-boosted danoprevir (B1684564) and ribavirin) mims.com | mims.com |

| Genotype 2 | Potent | Limited data, but potent in Phase 1 | |

| Genotype 3 | Potent | 96% (with sofosbuvir (B1194449), including cirrhotics) mims.com | mims.com |

| Genotype 4 | Potent | 95-100% (with sofosbuvir, with or without ribavirin) mims.comwikipedia.org | mims.comwikipedia.org |

| Genotype 5 | Not available | Limited data | |

| Genotype 6 | Potent | Limited data |

Detailed research findings from the STORM-C-1 clinical trial, which evaluated a combination of sofosbuvir and this compound, demonstrated excellent efficacy. This regimen achieved a sustained virological response at 12 weeks (SVR12) of 97% in a diverse adult population with chronic HCV infection, including those with difficult-to-treat genotype 3 with cirrhosis. wikipedia.orgmims.com

Molecular Basis for Pan-Genotypic Efficacy

The pan-genotypic efficacy of this compound stems from several key molecular characteristics. As a second-generation NS5A inhibitor, it exhibits a high barrier to resistance, meaning it is less prone to losing effectiveness due to viral mutations. semanticscholar.org this compound's ability to maintain high efficacy against a wide range of HCV genotypes and their associated resistance variants highlights its versatile nature. wikipedia.org Even when HCV variants show reduced susceptibility to this compound, they often remain fully susceptible to other direct-acting antiviral agents, providing robust treatment options. semanticscholar.org The class of NS5A replication complex inhibitors, to which this compound belongs, is known for its broad pan-genotypic spectrum and potent in vitro HCV inhibition. uni.lu This consistent potency across genotypes is attributed to the highly conserved nature of the critical binding site for NS5A inhibitors within Domain I of the NS5A protein, ensuring that the essential drug-protein interactions are maintained despite genetic variations among different HCV genotypes. nih.govnih.gov

Preclinical Research and in Vitro Characterization

In Vitro Antiviral Potency Against HCV Replicons

Ravidasvir demonstrates high pan-genotypic antiviral potency against HCV replicons researchgate.netcu.edu.egresearchgate.netmedchemexpress.comnih.govmedchemexpress.com. Its mechanism involves inhibiting the NS5A protein, thereby disrupting viral replication and assembly researchgate.netmims.compatsnap.com. Studies have reported picomolar to low nanomolar 50% effective concentration (EC50) values across a range of HCV genotypes.

Table 1: In Vitro Antiviral Potency of this compound Against HCV Replicons (EC50 Values)

| HCV Genotype | EC50 (nM) |

| GT-1a | 0.12 |

| GT-1b | 0.01 |

| GT-3a | 1.14 |

| GT-1 to GT-6 | 0.04-1.14 |

Note: EC50 values represent the concentration of this compound required to inhibit 50% of viral replication. researchgate.netmims.comcu.edu.egmedchemexpress.comnih.govmedchemexpress.com

Increasing the concentration of human serum from 1% to 40% resulted in a 9- to 11-fold shift in EC50 and EC90 values for genotypes 1a and 1b, which is consistent with the high protein binding observed in equilibrium dialysis studies mims.com.

Evaluation of this compound Against Variant HCV Replicons with Resistance Mutations

This compound exhibits activity against HCV variants that develop resistance mutations to other classes of direct-acting antiviral (DAA) agents researchgate.netwho.intmims.com. Importantly, HCV variants that show reduced susceptibility to this compound typically remain fully susceptible to other classes of HCV inhibitors researchgate.netmims.comresearchgate.net. This characteristic suggests that this compound could be a valuable component in combination therapies to mitigate the emergence of resistance mims.com.

Studies on Cellular Toxicity Profiles in Relevant Cell Lines

Preclinical investigations have assessed the cellular toxicity of this compound in various cell lines relevant to HCV research and drug development. In vitro cytotoxicity potential was evaluated in Huh7, HepG2, and HEK cells acs.org. Significant cytotoxicity was generally not observed at concentrations up to 10 µM in these cell lines acs.org. Furthermore, studies on normal human skin fibroblasts (NHSF) cell lines also indicated no significant cytotoxicity researchgate.net.

Enzyme Inhibition and Induction Profiles (e.g., Cytochrome P450 Enzymes)

Studies have investigated this compound's interaction with major cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism acs.orgsps.nhs.ukmedicineslearningportal.org. This compound has shown metabolic stability and minimal inhibition of key CYP isoforms. For instance, at a concentration of 10 µM, this compound demonstrated less than 50% inhibition for CYP2D6, CYP2C9, and CYP3A4 acs.org. These findings suggest a low potential for this compound to cause significant drug-drug interactions through CYP enzyme inhibition or induction cu.edu.egacs.org.

Receptor Screening and Off-Target Pharmacology Investigations

Comprehensive preclinical safety studies for this compound included receptor screening and investigations into off-target pharmacology researchgate.netcu.edu.egreactionbiology.comresearchgate.net. These studies aim to identify any unintended interactions with various biological targets (e.g., receptors, transporters, enzymes, ion channels) that could lead to adverse effects reactionbiology.comresearchgate.net. The results of these expanded profiling studies, including receptor screening, supported the continued development of this compound cu.edu.eg.

In Vitro Resistance Susceptibility Profiling

In vitro studies have characterized the resistance profile of this compound. When HCV replicon cells are exposed to this compound, specific resistance-associated substitutions (RAVs) can emerge mims.com. Consistent with patterns observed for other NS5A inhibitors, one or more changes at amino acid positions 28, 30, 31, and 93 within domain 1 of the NS5A protein were observed mims.com. Additional substitutions, such as P58L (in 4a NS5A) and T58A (in 6a NS5A), also emerged, particularly at lower concentrations of this compound mims.com. Despite the emergence of these variants, this compound-resistant variants maintained their susceptibility to other classes of HCV inhibitors mims.com.

Synergistic and Antagonistic Interactions in Combination with Other Antivirals

This compound has been evaluated for its interactions when combined with other antiviral agents mims.comcu.edu.egresearchgate.netnih.govdrugbank.com. Combination index values derived from studies with paired inhibitors indicate additive effects when this compound is co-administered with NS3 protease inhibitors (e.g., ITMN-191), interferon-α, and non-nucleoside polymerase inhibitors (e.g., HCV-796) mims.com. Furthermore, additive to synergistic effects were observed when this compound was combined with NS5B nucleoside polymerase inhibitors (e.g., PSI-6130) mims.com. Crucially, no antagonistic interactions were observed in these combination studies mims.com. This suggests that this compound can be effectively used in combination regimens to enhance antiviral efficacy and potentially prevent the emergence of resistant strains mims.com.

Table 2: In Vitro Interactions of this compound with Other Antivirals

| Combination Partner Class | Example Compound (if available) | Interaction Type |

| NS3 Protease Inhibitor | ITMN-191 | Additive |

| Interferon-α | N/A | Additive |

| Non-Nucleoside Polymerase Inhibitor | HCV-796 | Additive |

| NS5B Nucleoside Polymerase Inhibitor | PSI-6130 | Additive to Synergistic |

Note: No antagonism was observed in these combinations. mims.com

Pharmacokinetic and Pharmacodynamic Research of Ravidasvir

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The ADME characteristics of ravidasvir have been investigated to delineate its systemic handling following administration.

Systemic Exposure and Bioavailability Studies

Following oral administration, this compound is relatively rapidly absorbed, with peak plasma concentrations (Cmax) typically observed at a median of 1.5 to 2 hours post-dose in healthy subjects mims.com. Studies involving ascending single doses (80-320 mg) in healthy volunteers demonstrated that this compound's Cmax and area under the concentration-time curve (AUC) increased in a dose-proportional manner, indicating that its clearance is independent of the administered dose mims.comnih.gov. Plasma concentrations 24 hours post-dose were consistently above the 90% effective concentration (EC90) values for HCV genotypes 1 to 7 mims.com. Multiple-dose administration of this compound 200 mg once daily for seven days showed no evidence of accumulation, suggesting steady-state conditions are achieved without significant build-up nih.gov.

| Parameter | Observation | Reference |

|---|---|---|

| Time to Cmax (Tmax) | 1.5 to 2 hours (median) | mims.comnih.gov |

| Cmax and AUC relationship with dose | Dose-proportional increase | mims.comnih.gov |

| Accumulation with multiple doses | No significant accumulation observed | mims.comnih.gov |

Tissue Distribution and Hepatic Uptake Studies

This compound exhibits high binding to plasma proteins, with an estimated unbound fraction of 1.9% mims.com. It is not widely distributed to and bound in extravascular tissues, with apparent volume of distribution (Vz/F) values approximately 100 L across all dose levels, independent of the administered dose mims.com. In vivo animal studies have shown that this compound distributes to the liver, a critical target organ for antiviral efficacy, at concentrations higher than those observed in plasma mims.comcu.edu.egdndi.org. Specifically, a 6-to-1 concentration ratio in rat liver versus plasma has been reported cu.edu.eg. This compound is not a substrate for the transport proteins OATP1B1, OATP1B3, or BCRP, but it is a substrate for P-glycoprotein (P-gp) mims.com.

Routes and Mechanisms of Elimination (e.g., Biliary Excretion)

Biliary excretion of this compound appears to be the primary route for the elimination of the absorbed dose, while renal excretion is considered negligible mims.comdndi.orgasm.orgnih.govdndi.org. The elimination of this compound follows first-order kinetics asm.orgnih.gov. In vivo human studies indicate that this compound is metabolically very stable, with only modest (approximately 2%) metabolite formation detected mims.com. Mono-oxidation is the predominant metabolic pathway observed across species, though the specific pattern of metabolites can vary mims.com. The most abundant human metabolites, M6 and M7, are of minor importance and result from mono-oxidation of this compound mims.com. Due to its minimal metabolism by hepatic microsomes and lack of significant oxidative metabolism by human liver S9 fractions producing glutathione (B108866) conjugates, cytochrome P450 inhibitors or inducers are not expected to have a clinically meaningful effect on this compound levels mims.com. However, as a P-gp substrate, its transport can be decreased in the presence of P-gp inhibitors nih.gov.

Population Pharmacokinetic Modeling and Simulation

Population pharmacokinetic (PopPK) modeling has been employed to characterize this compound's PK properties in diverse adult populations with chronic HCV infection, including those co-infected with HIV, and to assess the influence of various covariates asm.orgresearchgate.netdndi.orgnih.gov.

This compound plasma concentrations are best described by a two-compartment model with first-order elimination asm.orgresearchgate.netnih.gov. Oral clearance (CL/F) and volume of distribution (Vd/F) parameters are allometrically scaled on fat-free mass (FFM) asm.orgresearchgate.netnih.gov.

Influence of Demographic Covariates (e.g., Sex, Body Composition)

Several demographic covariates have been identified as influencing this compound's pharmacokinetic parameters:

Sex: Females were estimated to have a 15.7% to 16% lower oral clearance (CL/F) of this compound compared to males asm.orgnih.govresearchgate.netnih.govresearchgate.net. For instance, CL/F in men was reported as 8.17 L/h, while in women it was 6.0 L/h asm.orgresearchgate.net.

Body Composition: Fat-free mass (FFM) significantly influences all clearance and volume of distribution parameters, with CL/F and Vd/F being allometrically scaled on FFM asm.orgnih.govresearchgate.netnih.gov.

| Covariate | Impact on this compound PK | Details | Reference |

|---|---|---|---|

| Sex (Female vs. Male) | 15.7% to 16% lower CL/F in females | CL/F in men: 8.17 L/h; in women: 6.0 L/h | asm.orgnih.govresearchgate.netnih.govresearchgate.net |

| Fat-Free Mass (FFM) | Allometric scaling on CL and Vd parameters | Influences all clearance and volume of distribution parameters | asm.orgnih.govresearchgate.netnih.gov |

Impact of Liver Function Status on Pharmacokinetics

The impact of liver function status on this compound pharmacokinetics has been assessed, particularly concerning plasma albumin levels and cirrhosis status:

Plasma Albumin Levels: Plasma albumin level was identified as a significant covariate on the central volume of distribution (Vc/F) of this compound asm.orgresearchgate.net. An inverse proportional relationship was observed, where an increase in albumin level by 1.0 g/L resulted in a 1.8% decrease in Vc/F researchgate.net.

Cirrhosis Status: Both plasma albumin level and cirrhosis status (non-cirrhotic vs. compensated cirrhosis) were significant covariates on Vc/F asm.orgresearchgate.net. As cirrhosis is associated with hypoalbuminemia, albumin level was selected as the primary covariate for Vc/F asm.orgresearchgate.net.

Concomitant Antiretroviral Treatment (ART): Concomitant ART generally increased this compound CL/F by 30% to 60%, with efavirenz-based ART having the largest impact asm.orgresearchgate.netnih.govresearchgate.net. This effect is attributed to this compound being a substrate of P-gp, and efavirenz (B1671121) (and other non-nucleoside reverse transcriptase inhibitors, NNRTIs) can increase P-gp activity, potentially impacting biliary excretion asm.orgnih.gov. Despite these observed changes, simulations based on the final PopPK model indicated that the influence of demographic covariates (FFM, sex, albumin) and concomitant ART on this compound exposures (AUC24h,ss) was not considered clinically relevant asm.orgnih.govresearchgate.netdndi.orgnih.gov.

| Covariate | Impact on this compound PK | Details | Reference |

|---|---|---|---|

| Plasma Albumin Levels | Inversely proportional to Vc/F | 1.0 g/L increase in albumin leads to 1.8% decrease in Vc/F | asm.orgresearchgate.net |

| Cirrhosis Status | Significant covariate on Vc/F (linked to albumin) | Cirrhosis associated with hypoalbuminemia | asm.orgresearchgate.net |

| Concomitant ART | Increased CL/F by 30-60% (e.g., efavirenz-based ART) | This compound is a P-gp substrate; efavirenz can increase P-gp activity | asm.orgnih.govresearchgate.netnih.govresearchgate.net |

Pharmacokinetic Interactions with Co-Administered Medications

The pharmacokinetic profile of this compound has been evaluated for potential interactions with various co-administered medications, particularly concerning drug transporters and their clinical implications.

Interactions with Drug Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein, Organic Anion Transporting Polypeptides)

In vitro studies have demonstrated that this compound acts as a weak inhibitor of several key drug transporters, including P-glycoprotein (P-gp), organic anion transporting polypeptide (OATP) 1B1, OATP1B3, and breast cancer resistance protein (BCRP). nih.govwikidata.org Additionally, in vitro data indicate that this compound is a mild inhibitor of cytochrome P450 (CYP) 3A4 and a weak inhibitor of CYP2C19. nih.gov

While this compound is primarily eliminated unchanged through biliary excretion with negligible renal excretion, suggesting that drugs affecting metabolic enzymes may not significantly impact its pharmacokinetics, interactions with drug transporters are noted. wikipedia.orgwikidata.org Specifically, co-administration with moderate P-gp inducers, such as oxcarbazepine (B1677851) or rifapentine, may lead to a decrease in this compound plasma concentrations, potentially reducing its therapeutic effect. researchgate.net Conversely, although P-gp inhibitors may increase this compound plasma concentrations, clinically meaningful interactions are not anticipated in such cases. researchgate.net

Clinical Significance of Observed Drug-Drug Interactions

Clinical studies have provided important data on the drug-drug interaction (DDI) profile of this compound. When this compound was co-administered with danoprevir (B1684564)/ritonavir (B1064), a notable pharmacokinetic interaction was observed. The total exposure (area under the concentration-time curve, AUC) of danoprevir increased by 2.33-fold, and its maximum plasma concentration (Cmax) rose by 1.71-fold. However, no significant alterations in ritonavir exposure were detected. nih.govwikidata.org

In patients co-infected with HCV and HIV, no clinically significant drug-drug interactions were reported between this compound and commonly used antiretroviral (ARV) medications. wikipedia.orgwikipedia.orgwikidata.orgresearchgate.net Specifically, concomitant treatment involving ARVs such as efavirenz, tenofovir (B777) disoproxil fumarate, emtricitabine, or nevirapine, alongside sofosbuvir (B1194449) and this compound, did not result in changes to serum creatinine (B1669602) levels (indicating kidney function) or alterations in the plasma concentrations of the ARVs. researchgate.net Although a slight increase in tenofovir concentration was observed when co-administered with sofosbuvir and this compound, this difference was not considered clinically significant. researchgate.net Similarly, while co-administration of ARV drugs slightly influenced this compound pharmacokinetics, these effects were not clinically different between patients receiving and not receiving antiretroviral treatment in the STORM-C-1 trial. researchgate.net

However, due to the potential for decreased this compound plasma concentrations and a consequent reduction in therapeutic effect, co-administration of this compound with moderate P-gp inducers (e.g., oxcarbazepine or rifapentine) is not recommended. researchgate.net

Pharmacodynamic Relationships with Viral Load Reduction

This compound's pharmacodynamic activity is directly linked to its mechanism of action as an NS5A inhibitor, which is critical for HCV replication. researchgate.netwikipedia.org It effectively inhibits the replication of HCV replicons, including those harboring resistance mutations to other major classes of DAAs. researchgate.net

Monotherapy studies with this compound have demonstrated a rapid reduction in HCV RNA levels. In subjects receiving this compound monotherapy at doses ranging from 40 mg to 240 mg once daily for three days, HCV RNA levels rapidly declined. researchgate.net The mean maximal reductions in HCV RNA were observed across different dose levels:

| This compound Dose (mg once daily) | Mean Maximal HCV RNA Reduction (log10 IU/mL) |

| 40 | 3.2 researchgate.net |

| 80 | 3.5 researchgate.net |

| 160 | 3.5 researchgate.net |

| 240 | 3.8 researchgate.net |

These findings suggest that this compound doses of 80 mg once daily or higher are near the top of the efficacy dose-response curve in HCV-infected individuals. researchgate.net

In combination with sofosbuvir, this compound treatment leads to a rapid decrease in viral load. researchgate.net Further analysis of the time required to achieve optimum viral load suppression (defined as HCV RNA < 15 IU/mL during treatment) in chronic hepatitis C patients, with or without compensated cirrhosis, revealed the following:

| Patient Group | Time to Optimum Viral Load Suppression Range (days) | % Achieved Suppression within 4 Weeks | % Achieved Suppression within 8 Weeks |

| Noncirrhotic | 6 to 85 citeab.commims.com | 80.6% citeab.commims.com | 92.6% citeab.commims.com |

| Cirrhotic | 5 to 148 citeab.commims.com | 76.1% citeab.commims.com | 90.4% citeab.commims.com |

It is important to note that "optimum viral load suppression" refers to achieving HCV RNA < 15 IU/mL during treatment, which is distinct from "sustained virological response at 12 weeks (SVR12)," defined as undetectable HCV RNA 12 weeks after treatment completion. citeab.commims.com

Clinical Efficacy and Safety Research

Early Phase Clinical Trials (Phase I/IIa)

Early clinical trials focused on establishing the foundational pharmacokinetic and pharmacodynamic characteristics of ravidasvir, alongside initial assessments of its antiviral activity.

Phase I clinical trials have investigated the safety and tolerability of this compound in healthy adult volunteers. These studies assessed safety through monitoring clinical adverse events, vital signs, electrocardiograms, and safety-related clinical laboratory tests. This compound has been reported to be well tolerated in healthy subjects following single and multiple oral doses. wikipedia.orgwikipedia.orgmims.commims.com Pharmacokinetic studies in healthy volunteers indicated that this compound exposure increased in a dose-proportional manner with single doses, and no accumulation was observed with multiple doses. mims.com

In Phase Ib clinical trials, this compound monotherapy demonstrated potent antiviral activity in treatment-naïve subjects infected with HCV genotypes 1, 2, and 3. researchgate.net Specifically, a Phase Ib study showed high efficacy against HCV genotype 1, with significant mean HCV RNA reductions. wikipedia.org Early Phase IIa studies involving combination therapy, such as this compound with faldaprevir (B607408) and deleobuvir, reported promising sustained virological response rates. wikipedia.orgmims.com These initial findings supported the continued development of this compound as a component of all-oral therapeutic regimens for HCV. wikipedia.org

Evaluation of Safety and Tolerability in Healthy Volunteer Cohorts

Pivotal Phase II/III Clinical Trials

Pivotal Phase II/III clinical trials have further evaluated this compound, primarily in combination with other DAAs, across diverse patient populations, aiming to establish its efficacy and safety for broader clinical application.

Several key Phase II/III clinical trials have been conducted for this compound. The STORM-C-1 trial (NCT02961426) is a notable multicenter, two-stage, open-label, single-arm Phase II/III study conducted in Malaysia and Thailand. wikipedia.orgresearchgate.netwikipedia.orgrsc.orgwikipedia.org This trial assessed the efficacy of this compound in combination with sofosbuvir (B1194449) in adults chronically infected with HCV, regardless of genotype, including those with and without compensated cirrhosis, and with or without HIV co-infection. wikipedia.orgresearchgate.netwikipedia.orgrsc.orgwikipedia.orgnih.govfishersci.se Patients without cirrhosis typically received a 12-week regimen, while those with compensated cirrhosis received a 24-week regimen. wikipedia.orgwikipedia.orgwikipedia.org The primary endpoint was sustained virological response at 12 weeks after treatment (SVR12). wikipedia.org

Another significant trial is the Pyramid 1 trial , a randomized, Phase IIb/IIIa study conducted in Egypt, involving patients with chronic HCV genotype 4 infection. This study evaluated this compound plus sofosbuvir, with or without ribavirin (B1680618). wikipedia.org

In China, the ASC-ASC16-II/III-CTP-1-01 trial (NCT03362814) was a multicenter, randomized, double-blind, placebo-controlled Phase II/III study. researchgate.netwikipedia.orgwikipedia.orgebi.ac.uk It enrolled treatment-naïve, non-cirrhotic adult HCV genotype 1 patients to assess the efficacy of this compound in combination with ritonavir-boosted danoprevir (B1684564) and ribavirin. researchgate.netwikipedia.orgwikipedia.org The primary efficacy endpoint was SVR12. researchgate.netwikipedia.org An earlier Phase II trial in Taiwan, known as EVEREST , also investigated an all-oral regimen of this compound, ritonavir-boosted danoprevir, and ribavirin in treatment-naïve, non-cirrhotic HCV genotype 1 patients. medkoo.comresearchgate.netmims.comwikipedia.org

This compound, particularly in combination with other direct-acting antivirals, has demonstrated high sustained virological response rates across various patient populations.

In the ASC-ASC16-II/III-CTP-1-01 trial in China, the all-oral regimen of this compound, ritonavir-boosted danoprevir, and ribavirin achieved an SVR12 rate of 99% in treatment-naïve, non-cirrhotic HCV genotype 1 patients based on per-protocol analysis. researchgate.netfishersci.ca The EVEREST study in Taiwan also reported a 100% SVR12 rate with a similar regimen in treatment-naïve, non-cirrhotic HCV genotype 1 patients. medkoo.comwikipedia.org

Detailed research findings from pivotal trials indicate strong pan-genotypic activity for this compound in combination regimens.

Genotype 1: In the STORM-C-1 trial, SVR12 rates were high for genotype 1a (98%) and genotype 1b (97%) infections. researchgate.net The Chinese ASC-ASC16-II/III-CTP-1-01 trial demonstrated a 99% SVR12 rate in treatment-naïve, non-cirrhotic HCV genotype 1 patients. researchgate.net Notably, all patients with baseline NS5A resistance-associated variants in this trial achieved SVR12. researchgate.net The EVEREST study in Taiwan also reported 100% SVR12 for genotype 1. medkoo.comwikipedia.org

Genotype 6: In the STORM-C-1 trial, patients with genotype 6 infection showed an SVR12 rate of 81%. researchgate.netrsc.org While this was lower than other genotypes, further enrollment was planned to provide additional data for this genotype. researchgate.net

Genotype 2: Limited data from the STORM-C-1 trial showed that both patients with genotype 2 infection achieved SVR12. researchgate.netrsc.org

The consistency of high SVR rates across diverse patient populations, including those with cirrhosis, HIV co-infection, and baseline resistance-associated variants, underscores the potential of this compound as a crucial component of HCV treatment regimens. researchgate.netwikipedia.orgrsc.orgwikipedia.org

Table 1: Sustained Virological Response (SVR12) Rates of this compound-based Regimens in Key Clinical Trials

| Trial Name (Regimen) | Patient Population | Overall SVR12 Rate (%) | Genotype 1 SVR12 (%) | Genotype 3 SVR12 (%) | Genotype 4 SVR12 (%) | Genotype 6 SVR12 (%) |

| STORM-C-1 (this compound + Sofosbuvir) researchgate.netwikipedia.orgrsc.orgwikipedia.orgnih.gov | Diverse, including cirrhosis, HIV co-infection, treatment-experienced | 97 | 97-98 (GT1a/1b) | 97 | Not specified | 81 |

| Pyramid 1 (this compound + Sofosbuvir ± Ribavirin) wikipedia.orgresearchgate.netwikipedia.org | Chronic HCV Genotype 4, treatment-naïve and experienced, with/without cirrhosis | 95 | N/A | N/A | 95 | N/A |

| ASC-ASC16-II/III-CTP-1-01 (this compound + Ritonavir-boosted Danoprevir + Ribavirin) researchgate.netfishersci.ca | Treatment-naïve, non-cirrhotic HCV Genotype 1 (China) | 99 | 99 | N/A | N/A | N/A |

| EVEREST (this compound + Ritonavir-boosted Danoprevir + Ribavirin) medkoo.comwikipedia.org | Treatment-naïve, non-cirrhotic HCV Genotype 1 (Taiwan) | 100 | 100 | N/A | N/A | N/A |

Note: N/A indicates that specific data for that genotype or population were not explicitly reported as a primary outcome for that trial in the provided sources.

Sustained Virological Response (SVR) Rates Across Diverse Patient Populations

SVR in Patients with Compensated Cirrhosis

The Pyramid 1 trial, which focused on HCV genotype 4 patients, also provided data on cirrhotic populations. In this study, treatment-naïve patients with cirrhosis achieved an SVR12 rate of 91.5% when treated with this compound plus sofosbuvir. For treatment-experienced patients with cirrhosis, the SVR12 rate was 94.3% with a 16-week treatment duration, though it was lower at 88.6% for those treated for 12 weeks. wikipedia.org

Table 1: SVR12 Rates in Patients with Compensated Cirrhosis

| Trial | Regimen (this compound +) | Patient Population (Cirrhosis Status) | SVR12 Rate (%) | Number of Patients (n) |

| STORM-C-1 | Sofosbuvir | Compensated Cirrhosis | 96 | 81 researchgate.netfishersci.ca |

| STORM-C-1 | Sofosbuvir | Genotype 3 with Cirrhosis | 96 | 53 researchgate.net |

| Pyramid 1 | Sofosbuvir | Treatment-Naïve with Cirrhosis | 91.5 | wikipedia.org |

| Pyramid 1 | Sofosbuvir | Treatment-Experienced with Cirrhosis (16 weeks) | 94.3 | wikipedia.org |

| Pyramid 1 | Sofosbuvir | Treatment-Experienced with Cirrhosis (12 weeks) | 88.6 | wikipedia.org |

SVR in Treatment-Experienced Versus Treatment-Naïve Patients

The efficacy of this compound has been evaluated in both treatment-naïve and treatment-experienced patient populations. In the STORM-C-1 trial, SVR12 rates were consistent regardless of previous interferon-based treatment experience. researchgate.netfishersci.ca Approximately 120 (20%) of the 603 patients in the STORM-C-1 study had received previous interferon-based treatment. mims.com

The Pyramid 1 trial, which included 149 treatment-naïve and 149 treatment-experienced patients with genotype 4 HCV infection, provided detailed SVR12 rates based on prior treatment status and cirrhosis. Among patients without cirrhosis, SVR12 rates were 98.9% for treatment-naïve individuals and 97.5% for treatment-experienced individuals. wikipedia.org

Table 2: SVR12 Rates in Treatment-Naïve vs. Treatment-Experienced Patients (Pyramid 1 Trial, Genotype 4 HCV)

| Patient Group (Cirrhosis Status) | Treatment Status | SVR12 Rate (%) |

| Without Cirrhosis | Treatment-Naïve | 98.9 wikipedia.org |

| Without Cirrhosis | Treatment-Experienced | 97.5 wikipedia.org |

| With Cirrhosis (16 weeks) | Treatment-Naïve | 91.5 wikipedia.org |

| With Cirrhosis (16 weeks) | Treatment-Experienced | 94.3 wikipedia.org |

| With Cirrhosis (12 weeks) | Treatment-Experienced | 88.6 wikipedia.org |

Comparative Efficacy with Other Direct-Acting Antiviral Regimens

This compound, particularly in combination with sofosbuvir, has demonstrated efficacy comparable to other pangenotypic direct-acting antiviral (DAA) regimens. Clinical evidence suggests that the combination of this compound and sofosbuvir yields SVR rates similar to those observed with other pangenotypic DAA treatments. wikipedia.org For instance, both sofosbuvir/daclatasvir (B1663022) and sofosbuvir/ravidasvir have shown SVR rates of 97% at 12 weeks of treatment across various genotypes. mims.com The World Health Organization's Electronic Essential Medicines List (WHO EML) has included this compound as a therapeutic alternative within the square box listing for pangenotypic direct-acting antivirals for chronic HCV infection in adults. wikipedia.org However, it has been noted that comprehensive head-to-head comparative studies versus other pangenotypic DAA regimens are currently lacking. wikipedia.org

Safety and Tolerability Profiles in Clinical Trials

This compound-containing regimens have generally been reported as well-tolerated with favorable safety profiles across various clinical trials. researchgate.netfishersci.camims.commims.comfishersci.se

Incidence and Nature of Treatment-Emergent Adverse Events

The incidence and nature of treatment-emergent adverse events (TEAEs) have been documented across multiple studies.

In the ASC-ASC16-II/III-CTP-1-01 trial, 94% of subjects in the treatment arm experienced adverse events, compared to 79% in the placebo arm. The majority of these events were mild in severity. Grade 3 TEAEs were reported in 5% of patients in the treatment arm. pubcompare.ai

The Pyramid trial indicated that 69% of patients experienced adverse events, which were predominantly mild or moderate. The most frequently reported adverse events (≥10% incidence) included headache (31%), pruritus (29%), fatigue (18%), and abdominal pain (10%). Approximately half of the reported adverse events were not considered related to the study treatment. wikipedia.orgwikipedia.org

In the STORM-C-1 trial, treatment-emergent adverse events were reported in 64% of patients, with treatment-related adverse events occurring in 29% of patients. The most common TEAEs (≥7% incidence) were pyrexia (12%), cough (9%), upper respiratory tract infection (8%), and headache (7%). researchgate.netfishersci.camims.commims.comwikipedia.orgwikipedia.org Grade 3 to 5 adverse events were reported in 7% of patients in one analysis wikipedia.org, while another report from STORM-C-1 indicated that 5% (33/603) of patients experienced Grade 3 TEAEs and less than 1% (2/603) experienced Grade 4 TEAEs. mims.com

A phase II clinical trial noted that the most common TEAEs were mild to moderate skin rash and gastrointestinal side effects. Benign unconjugated hyperbilirubinemia occurred in 88% of patients in ribavirin-containing arms and 46% in ribavirin-free arms. wikipedia.org It is important to note that the addition of ribavirin to DAA regimens has been associated with an increased incidence of adverse events. mims.com

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

| Trial | Common TEAEs (Incidence) | Grade 3 AEs (Treatment Arm) |

| ASC-ASC16-II/III-CTP-1-01 | Overall AE incidence: 94% (treatment arm) pubcompare.ai | 5% pubcompare.ai |

| Pyramid | Headache (31%), Pruritus (29%), Fatigue (18%), Abdominal pain (10%) wikipedia.orgwikipedia.org | 4% (Serious AEs, including death) wikipedia.orgwikipedia.org |

| STORM-C-1 | Pyrexia (12%), Cough (9%), URTI (8%), Headache (7%) researchgate.netfishersci.camims.commims.comwikipedia.orgwikipedia.org | 5% (Grade 3) mims.com, 7% (Grade 3-5) wikipedia.org |

Serious Adverse Events and Discontinuations Related to Treatment

Serious adverse events (SAEs) and discontinuations due to treatment have been infrequently reported in clinical trials of this compound.

In the ASC-ASC16-II/III-CTP-1-01 trial, serious adverse events were reported in 2% (7/318) of patients in the treatment group compared to 5% (5/106) in the placebo group. One patient in the treatment group discontinued (B1498344) due to a drug allergy. wikipedia.orgpubcompare.ai

The EVEREST trial reported no treatment-related serious adverse events, discontinuations due to adverse events, or deaths. wikipedia.orgwikipedia.org

In the Pyramid trial, serious adverse events were reported in 4% (11/298) of patients, with only two cases (one hearing impairment and one transient symptomatic bradycardia) considered related to the study treatment. wikipedia.orgwikipedia.org

The STORM-C-1 trial consistently reported no deaths or treatment discontinuations due to serious adverse events specifically related to the study drugs. researchgate.netfishersci.camims.comwikipedia.org Across the full STORM-C-1 study (n=603), 6% (36/603) of patients experienced any serious adverse events, and 1% (5/603) discontinued treatment due to adverse events. One treatment-emergent serious adverse event of acute kidney injury was assessed as possibly related to sofosbuvir. mims.com One serious adverse event not related to the study drug led to permanent treatment discontinuation. mims.com

Table 4: Serious Adverse Events and Discontinuations

| Trial | Serious Adverse Events (SAEs) Incidence | Treatment-Related SAEs | Discontinuations Due to AEs | Deaths Related to Treatment |

| ASC-ASC16-II/III-CTP-1-01 | 2% (treatment arm) wikipedia.org | Not specified as treatment-related in one source pubcompare.ai | 1 patient (drug allergy) pubcompare.ai | No pubcompare.ai |

| EVEREST | Not reported wikipedia.orgwikipedia.org | No wikipedia.orgwikipedia.org | No wikipedia.orgwikipedia.org | No wikipedia.orgwikipedia.org |

| Pyramid | 4% wikipedia.orgwikipedia.org | 2 cases (hearing impairment, transient symptomatic bradycardia) wikipedia.orgwikipedia.org | Not specified wikipedia.orgwikipedia.org | Not specified wikipedia.orgwikipedia.org |

| STORM-C-1 | 6% (Overall) mims.com | 1 case (acute kidney injury, possibly related to sofosbuvir) mims.com | 1% (Overall) mims.com | No researchgate.netfishersci.camims.comwikipedia.org |

Research on this compound in Combination Therapies

This compound with Sofosbuvir Regimens

The combination of this compound and sofosbuvir has demonstrated high rates of sustained virological response (SVR12) across diverse patient populations. The STORM-C-1 trial, a two-stage, open-label, multicenter, single-arm phase II/III study conducted in Malaysia and Thailand, evaluated the efficacy of 12-week (for patients without cirrhosis) and 24-week (for patients with compensated cirrhosis) regimens of this compound plus sofosbuvir. essentialmeds.orgunige.chdndi.org

Table 1: Efficacy of this compound with Sofosbuvir Regimens

| Trial Name | Patient Population | HCV Genotypes | Treatment Duration | SVR12 Rate (Overall) | Key Findings |

| STORM-C-1 (Stage 1) essentialmeds.orgunige.chdndi.orghepcoalition.org | Diverse adult population, with and without compensated cirrhosis, including HIV co-infection and prior treatment experience | 1, 3, 6 (limited data for 2, 4, 5) | 12 weeks (non-cirrhotic), 24 weeks (cirrhotic) | 97% (95% CI: 94.4-98.6%) | High efficacy in hard-to-treat groups (e.g., genotype 3, cirrhosis, HIV co-infection). Lower efficacy for genotype 6 (81%). |

| PYRAMID Study unige.chwho.int | Adult patients with chronic HCV genotype 4 infection | 4 | 12-16 weeks (with or without ribavirin) | 95% | Good efficacy in genotype 4 patients. |

This compound with Ritonavir-Boosted Danoprevir and Ribavirin Regimens

Research has also explored this compound in combination with ritonavir-boosted danoprevir and ribavirin, particularly for HCV genotype 1 infection. The EVEREST trial, an open-label, single-arm phase II study, investigated this regimen in 38 treatment-naïve, non-cirrhotic HCV genotype 1 patients in Taiwan. essentialmeds.orgpubcompare.ainih.gov The study assessed a 12-week treatment course and reported a 100% SVR12 rate. essentialmeds.orgpubcompare.ainih.gov Notably, all six patients in this trial who had NS5A resistance-associated variants at baseline also achieved SVR12. essentialmeds.org

A larger phase 2/3 multicenter, randomized, double-blinded, placebo-controlled trial conducted in Mainland China enrolled 424 treatment-naïve, non-cirrhotic adult HCV genotype 1 patients. nih.govxiahepublishing.com In this study, the all-oral regimen of this compound plus ritonavir-boosted danoprevir and ribavirin for 12 weeks achieved a high SVR12 rate of 99% (306/309, 95% CI: 97%-100%) in the per-protocol analysis. nih.govxiahepublishing.com In the full analysis set, the SVR12 rate was 96% (306/318, 95% CI: 94-98%). nih.govxiahepublishing.com All 76 patients in the treatment group who presented with baseline NS5A resistance-associated species achieved SVR12. xiahepublishing.com

Table 2: Efficacy of this compound with Ritonavir-Boosted Danoprevir and Ribavirin Regimens

| Trial Name | Patient Population | HCV Genotypes | Treatment Duration | SVR12 Rate (Overall) | Key Findings |

| EVEREST trial essentialmeds.orgpubcompare.ainih.gov | 38 treatment-naïve, non-cirrhotic patients | 1 | 12 weeks | 100% | All patients with baseline NS5A resistance-associated variants achieved SVR12. |

| Phase 2/3 Trial (China) nih.govxiahepublishing.com | 424 treatment-naïve, non-cirrhotic adult patients | 1 | 12 weeks | 99% (per protocol) | High efficacy, including in patients with baseline NS5A resistance-associated species. |

Real-World Effectiveness and Post-Marketing Surveillance Studies

The clinical development of this compound has progressed to include real-world effectiveness and post-marketing surveillance efforts. In June 2021, Malaysia's National Pharmaceutical Regulatory Agency (NPRA) granted conditional registration for this compound. Following this, this compound was officially launched in Malaysia in 2022, marking the first patient treated with the this compound + sofosbuvir combination in the country.

Further initiatives are underway to assess the real-life effectiveness of the this compound + sofosbuvir combination in patients with HCV, with a study commencing in April 2023. dndi.org The Ministry of Health in Malaysia is also leading the 'EASE' study, which completed patient recruitment in 2023, focusing on evaluating the efficacy of shorter courses of this compound in non-cirrhotic patients. dndi.org

Efforts to expand access and registration for this compound are also evident in other regions. A regulatory dossier for this compound was submitted to the Brazilian Health Regulatory Agency (Anvisa) in early 2024. dndi.org Additionally, partners are advancing efforts to register this compound in Argentina. dndi.org Most recently, on December 11, 2024, this compound was approved in Russia under the trade name Konesko for the treatment of chronic hepatitis C in adult patients, specifically for use in combination with sofosbuvir. wikipedia.org

Mechanisms of Viral Resistance and Resistance Management

Characterization of Resistance-Associated Substitutions (RASs) in NS5A

The non-structural protein 5A (NS5A) of HCV is a multifunctional protein essential for viral replication and assembly, making it a primary target for DAAs like ravidasvir patsnap.commims.comportico.org. However, amino acid changes within NS5A can lead to reduced susceptibility to NS5A inhibitors.

Identification of De Novo and Pre-Existing RASs

Resistance-associated substitutions (RASs) in the HCV NS5A protein can be present at baseline (pre-existing) or emerge during treatment (de novo). Studies have identified a prevalence of baseline NS5A RASs across various HCV genotypes. For instance, in a large phase 2/3 clinical trial involving treatment-naïve non-cirrhotic HCV genotype 1 patients in China, NS5A RASs were detected at baseline in 24.6% (76/309) of patients in the treatment arm nih.govascletis.com. The most common pre-existing NS5A RASs observed in this cohort for genotype 1b were R30Q (12.3%), Y93H (6.8%), and the combination of R30Q + Y93H (2.6%) nih.gov. In another study focusing on Asian HCV genotype 1 patients, baseline NS5A RASs were found in 16% (6/37) of patients ascletis.com.

For genotype 1a, common emergent RASs have included M28T, Q30R, Q30H, L31M, Y93H, and Y93C, with Q30R being the most frequent mims.com. In genotype 1b, frequently observed emergent RASs include R30Q, L31M, and Y93H, with Y93H being the most common mims.com. For genotype 3a, Y93H was reported as the most frequent emergent RAS mims.com. Baseline NS5A RASs have also been detected in a significant proportion of patients across different genotypes, with 31.2% (91/292) of subjects in one study showing NS5A RASs at baseline, including 28V and 93H in genotype 1a, 93H in genotype 1b, 93H and 62L in genotype 3a, 30K and 31M in genotype 3b, and 28V and 93S in genotype 6 mims.com.

Despite the presence of baseline NS5A RASs, this compound-containing regimens have demonstrated high efficacy. In a study, all 76 patients with baseline NS5A RASs in the treatment group achieved a sustained virological response at 12 weeks post-treatment (SVR12) nih.govascletis.com. Similarly, in another trial, all 6 patients with baseline NS5A RASs achieved SVR12 ascletis.comessentialmeds.org. This suggests that this compound possesses a high barrier to baseline resistance-associated species patsnap.comresearchgate.net.

Table 1: Common Baseline NS5A Resistance-Associated Substitutions (RASs) by Genotype

| Genotype | Common Baseline RASs (Examples) | Prevalence (where reported) | Source |

| GT1b | R30Q, Y93H, R30Q + Y93H | 12.3% (R30Q), 6.8% (Y93H) | nih.gov |

| GT1a | M28T, Q30R, Q30H, L31M, Y93H, Y93C | Q30R most frequent emergent | mims.com |

| GT1b | R30Q, L31M, Y93H | Y93H most frequent emergent | mims.com |

| GT3a | Y93H | Y93H most frequent emergent | mims.com |

| GT1a | 28V, 93H | mims.com | |

| GT1b | 93H | mims.com | |

| GT3a | 93H, 62L | mims.com | |

| GT3b | 30K, 31M | mims.com | |

| GT6 | 28V, 93S | mims.com |

Impact of Specific RASs on this compound Susceptibility

This compound is a potent NS5A inhibitor with activity across multiple HCV genotypes. Its efficacy against specific NS5A RASs has been characterized. For instance, this compound has demonstrated replicon EC90 values of 0.016 nM for GT1a L31V and 0.067 nM for GT1a Y93H, compared to 0.003 nM for wild-type GT1a dcchemicals.com. This indicates that while these mutations can reduce susceptibility, this compound maintains potent inhibitory effects.

The impact of specific RASs on this compound susceptibility can be expressed as fold changes in the half-maximal effective concentration (EC50) or 90% effective concentration (EC90). Although detailed fold-change data for all specific RASs against this compound are not exhaustively provided across all sources, the available information highlights its robust profile. This compound has been noted to have high activity against HCV genotype 3a, including inhibitory effects on HCV variants with NS5A resistance mutations unige.ch.

Table 2: Impact of Key NS5A RASs on this compound Susceptibility (EC90 Values)

| HCV Genotype/RAS | This compound EC90 (nM) | Source |

| GT1a (Wild-type) | 0.003 | dcchemicals.com |

| GT1a L31V | 0.016 | dcchemicals.com |

| GT1a Y93H | 0.067 | dcchemicals.com |

| GT2b | 0.036 | dcchemicals.com |

| GT3a | 0.007 | dcchemicals.com |

| GT4a | 0.007 | dcchemicals.com |

Longitudinal Analysis of Resistance Emergence During Treatment

Longitudinal analysis of resistance emergence during this compound treatment reveals a high genetic barrier to the development of drug resistance. In a study of this compound in combination with ritonavir-boosted danoprevir (B1684564) and ribavirin (B1680618), no virologic breakthrough or relapse occurred during and after treatment, implying a high genetic barrier of the regimen to drug resistance ascletis.com.

Cross-Resistance Profiles with Other NS5A Inhibitors and Direct-Acting Antivirals

This compound exhibits a favorable cross-resistance profile with other DAA classes. Importantly, this compound inhibits the replication of HCV variants that develop resistance mutations for other major classes of HCV DAAs mims.comresearchgate.neteurekaselect.comnih.govwho.int. Furthermore, HCV variants that show reduced susceptibility to this compound often remain fully susceptible to other classes of HCV inhibitors mims.comresearchgate.neteurekaselect.comnih.gov. This characteristic is a significant advantage in managing treatment failures and designing salvage regimens.

While NS5A inhibitors generally share substantial cross-resistance, this compound's profile indicates a broader utility. For example, some first-generation NS5A inhibitors like daclatasvir (B1663022), ledipasvir (B612246), and ombitasvir (B612150) have relatively lower NS5A resistance barriers and share cross-drug resistance, which can undermine the efficacy of DAA therapies nih.gov. In contrast, this compound has been described as having a similar in vitro profile to daclatasvir natap.org, yet it demonstrates a high barrier to resistance researchgate.netresearchgate.net.

Studies on other NS5A inhibitors highlight the varying impact of RASs. For instance, the Q30R substitution in genotype 1l and L31M or Y93H in genotype 4r can confer resistance to ledipasvir, with L31M and Y93H in 4r inducing high-level resistance (2100- and 3575-fold increases in EC50, respectively) natap.org. Daclatasvir and ledipasvir have shown ineffectiveness against certain genotype 6 subtypes (6u and 6v) and inherent resistance for genotype 3b and 3g natap.org. While not directly compared to this compound in all these specific scenarios, the general principle is that this compound's ability to inhibit variants resistant to other DAA classes suggests its utility in diverse resistance landscapes mims.comresearchgate.neteurekaselect.comnih.govwho.int.

Strategies for Overcoming Resistance and Optimizing Regimens

The primary strategy for overcoming resistance and optimizing regimens with this compound involves its use in combination therapy. This compound is typically administered in combination with other DAAs, such as sofosbuvir (B1194449) (an NS5B polymerase inhibitor) and/or ritonavir-boosted danoprevir (an NS3/4A protease inhibitor), often with ribavirin patsnap.commims.comnih.govascletis.comascletis.comessentialmeds.orgunige.chresearchgate.neteurekaselect.comnih.govwho.intnatap.orgnatap.orgresearchgate.netdndi.org. This multi-targeted approach is crucial for achieving high sustained virologic response (SVR) rates and minimizing the emergence of resistance.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Ravidasvir and Analogs

The synthesis of this compound involves a multi-step process, typically commencing from readily available starting materials such as 2-bromonaphthalene (B93597) or 4-bromo-1,2-diaminobenzene. portico.orgchemicalbook.com A key strategy in its construction involves the convergent assembly of its core benzimidazole-naphthalene-imidazole structure. portico.orgchemicalbook.comgoogle.com

One general synthetic route for this compound involves initial Friedel-Crafts acylation of 2-bromonaphthalene with chloroacetyl chloride, followed by alkylation of the resultant α-chloroketone with N-Boc-L-proline. chemicalbook.comnewdrugapprovals.org Subsequent cyclization in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of an imidazole (B134444) intermediate. chemicalbook.com Separately, a benzimidazole (B57391) intermediate can be synthesized from 4-bromo-1,2-diaminobenzene through amide formation with N-Boc-L-proline, followed by cyclization in warm glacial acetic acid. chemicalbook.com

A crucial step in connecting these fragments is the Suzuki coupling reaction. For instance, Miyaura borylation of a bromide intermediate yields the corresponding aryl boronate, which then undergoes Suzuki coupling with a bromo- or iodo-substituted imidazole or benzimidazole derivative to form the central benzimidazole-naphthalene-imidazole core. portico.orgchemicalbook.comgoogle.com

The final stages of this compound synthesis typically involve the removal of protecting groups, such as Boc groups, often with hydrochloric acid. chemicalbook.comgoogle.com The deprotected diamine intermediate is then coupled with N-methoxycarbonyl-L-valine (N-Moc-L-valine). portico.orgchemicalbook.comnewdrugapprovals.org This coupling reaction commonly employs peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) and a base like DIEA (N,N-Diisopropylethylamine) or triethylamine. portico.org The resulting this compound free base is then treated with hydrochloric acid to yield this compound hydrochloride, which can be further purified by crystallization. portico.orgchemicalbook.comgoogle.com

Elucidation of Key Structural Features for NS5A Inhibition

This compound exerts its antiviral effect by targeting the Hepatitis C virus nonstructural protein 5A (NS5A). mims.compatsnap.compatsnap.com NS5A is a multifunctional phosphoprotein that plays a critical role in both HCV RNA replication and the assembly of viral particles. patsnap.compatsnap.comacs.orgwikipedia.org Unlike many other viral proteins, NS5A does not possess known enzymatic activity; its function is mediated through interactions with other viral and host cellular proteins. acs.orgwikipedia.org

Crystallographic studies have revealed that this compound binds to a specific region within domain I of the NS5A protein. patsnap.com This binding event induces conformational changes in the NS5A protein, which in turn impairs its ability to participate effectively in the viral replication process. patsnap.compatsnap.com By binding to NS5A, this compound disrupts multiple stages of the HCV life cycle, including the formation of the replication complex, the synthesis of viral RNA, and the assembly of new virions, ultimately leading to a significant reduction in viral load. patsnap.compatsnap.com

This compound is characterized as a dimeric benzimidazole-naphthylene-imidazole derivative. researchgate.net Its structure is designed to interact potently with NS5A, achieving pan-genotypic inhibitory activity. researchgate.netmedchemexpress.com

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic Structure-Activity Relationship (SAR) investigations have been crucial in optimizing NS5A inhibitors, including this compound. These studies aim to understand how specific structural modifications impact a compound's anti-HCV activity and pharmacokinetic profile. researchgate.netacs.orgnih.govresearchgate.net this compound itself emerged from such efforts, being a functionalized benzimidazole-naphthylene-imidazole derivative. nih.gov

SAR studies on NS5A inhibitors often focus on the central core structure that links the two peptidic moieties, as well as modifications to the amino acid residues. acs.orgresearchgate.net For instance, compounds with 2S,5S stereochemistry at the pyrrolidine (B122466) ring have been shown to provide improved potency against Hepatitis C virus genotype 1 (GT1) compared to their 2R,5R analogs. researchgate.net Furthermore, the introduction of specific substituents, such as a tert-butyl group at the 4-position of a central N-phenyl group, has been observed to lead to compounds with low-picomolar EC50 values and enhanced pharmacokinetic properties. researchgate.net

This compound demonstrates potent pan-genotypic activity across various HCV genotypes, with its 50% effective concentration (EC50) values in replicon assays highlighting its high potency. researchgate.netmedchemexpress.commims.com

Table 1: this compound EC50 Values Against HCV Genotypes

| HCV Genotype | EC50 (nM) |

| GT-1a | 0.12 |

| GT-1b | 0.01 |

| GT-3a | 1.14 |

Data based on replicon assays. researchgate.netmedchemexpress.com

It has also been observed that this compound retains its inhibitory effects against HCV variants that harbor resistance mutations to other classes of direct-acting antiviral agents. researchgate.netmims.com However, its activity can be influenced by environmental factors; for example, increasing human serum concentration from 1% to 40% resulted in a 9- to 11-fold increase in EC50 and EC90 values for genotypes 1a and 1b, which is consistent with its high plasma protein binding. mims.com

Rational Design Approaches for Next-Generation NS5A Inhibitors

Rational design strategies for developing next-generation NS5A inhibitors build upon extensive SAR insights to enhance potency, broaden pan-genotypic coverage, and improve the barrier to resistance. researchgate.netnewdrugapprovals.orgacs.orgnih.gov The complex, multifunctional nature of the NS5A protein makes it a challenging yet highly rewarding target for drug development. acs.org

One approach involves the principles of multivalent design, leading to compounds with heterodimeric structures. For example, TD-6450, another NS5A inhibitor, features a distinct heterodimeric structure that allows it to bind asymmetrically across the NS5A protein interface, contributing to its high in vitro potency against clinically encountered resistance-associated variants (RAVs). newdrugapprovals.org

Systematic modifications to the biphenyl (B1667301) spacer, which often links the two peptidic moieties in NS5A inhibitors, have been a critical aspect of rational design. acs.org Computational methods play an increasingly vital role in this process. Quantitative Structure-Activity Relationship (QSAR) modeling is employed to identify specific structural characteristics that either enhance or diminish inhibitory activity. nih.gov This information then guides the synthesis of new compounds. Molecular docking simulations are used to predict the binding affinity of newly designed inhibitors within the NS5A protein, while molecular dynamics simulations provide insights into the dynamic interactions over time, offering a more comprehensive understanding of drug-target engagement. nih.gov

For instance, dimeric phenylthiazole derivatives, analogous to the symmetrical imidazole rings found in Daclatasvir (B1663022), are explored due to their potential for enhanced binding affinity and specificity, facilitated by multiple interactions with the NS5A active sites. nih.gov Furthermore, modifications to the "Anchor, Linker, and Endcap" architecture of NS5A inhibitor design templates have successfully yielded next-generation compounds like pibrentasvir (B610101) (ABT-530), which demonstrate potent inhibition against both wild-type and resistant HCV replicons across a broad spectrum of genotypes. researchgate.net

Public Health Impact and Access Research

Models for Collaborative Drug Development and Partnerships (e.g., South-South Cooperation)The development of Ravidasvir stands as a pioneering example of South-South cooperation in drug development for neglected diseases. This collaborative model involved key stakeholders including the Drugs for Neglected Diseases initiative (DNDi), Egyptian pharmaceutical company Pharco Pharmaceuticals, the Malaysian Ministry of Health, the Thai Ministry of Public Health, and the Malaysian pharmaceutical company Pharmaniaga Berhadwikipedia.orgwikipedia.orgmims.comwikidata.orgmims.commedkoo.comresearchgate.netnih.gov.

This partnership was established to address the significant challenge of high DAA prices, which historically limited access to effective HCV treatments in many LMICs wikipedia.orgwikidata.orgmedkoo.com. The collaboration facilitated the clinical development of this compound, notably through the STORM-C-1 trial, which was co-sponsored by the Malaysian and Thai Ministries of Health wikipedia.orgmims.comwikidata.orgmedkoo.com. The involvement of partners from the Global South, coupled with a willingness to engage in technology transfer agreements for local production, has been identified as a crucial factor for its potential uptake in developing countries and a catalyst for further South-South cooperation in other disease areas researchgate.net.

Strategies for Ensuring Affordable Access in Low- and Middle-Income CountriesA core objective of the this compound development program was to ensure affordable access, particularly in countries often excluded from voluntary licensing agreements for originator DAAswikipedia.orgresearchgate.netwikipedia.orgwikipedia.org. From the outset, industry partners committed to pricing this compound as close as possible to the cost of a generic drugnih.gov. This commitment aimed to minimize the financial burden on patients and health systemswikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org.

The target price for a 12-week course of this compound in combination with sofosbuvir (B1194449) was set at US$300 or less, a substantial reduction compared to the tens of thousands of dollars for existing originator DAA regimens wikipedia.orgwikipedia.orgnih.govnih.govwikipedia.orguni.lu. This strategy directly addressed the "middle-income trap," where many middle-income countries, despite bearing a significant burden of hepatitis C, are ineligible for licensed generic drugs but cannot afford high-priced pangenotypic regimens researchgate.netwikipedia.org.

Malaysia, for instance, implemented an "aggressive access strategy" that included issuing a "government-use" compulsory license on sofosbuvir patents in 2017 to enable the purchase of generic HCV regimens at significantly lower costs, facilitating a large-scale "test-and-treat" program nih.govuni.lu. This approach, combined with the affordable pricing of this compound, has been instrumental in expanding treatment access.

Role of this compound in Global HCV Elimination Programs (e.g., WHO Guidelines)The World Health Organization (WHO) has set an ambitious goal to eliminate viral hepatitis as a major public health threat by 2030, aiming for a 90% reduction in chronic infections and a 65% reduction in mortality compared to 2015 levelswikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orggoogle.com. Despite the availability of highly efficacious DAAs since 2013, access to affordable treatment has remained a significant barrier in many LMICswikipedia.orgwikipedia.orggoogle.com.

This compound's inclusion in the WHO Essential Medicines List (EML) in 2023, following a request from the Malaysian government, marks a crucial step in supporting these global elimination efforts wikipedia.orgwikipedia.orgmims.comwikipedia.orgguidetopharmacology.org. This inclusion provides an additional treatment option for national selection and procurement in countries where it is available wikipedia.org. The drug's affordability and high cure rates make it a valuable tool for scaling up "test-and-treat" approaches, which are critical for identifying and linking patients to care google.com.

In Malaysia, this compound has been included in the National Essential Medicines List (NEML) and the Ministry of Health Medicines Formulary (MOHMF) and was recommended as an alternative treatment for HIV/HCV co-infected patients in the Malaysian Consensus Guidelines on Antiretroviral Therapy 2022 wikipedia.orgwikipedia.org. This integration into national guidelines and essential medicines lists underscores its potential to contribute significantly to national and global HCV elimination targets.

Regulatory Pathways and Conditional Registrations (e.g., Malaysia)Malaysia played a pivotal role in the regulatory pathway for this compound. In June 2021, the National Pharmaceutical Regulatory Agency (NPRA) of Malaysia granted conditional registration for this compound hydrochloride 200mg tablets (Ravida®) for use in combination with sofosbuvir, making Malaysia the first country in the world to approve Ravidasvirwikipedia.orgwikipedia.orgmims.comwikidata.orgwikipedia.org. This expedited registration process took place within 15 months. Full registration was granted in Malaysia in 2024mims.comwikipedia.org.

This regulatory approval in Malaysia was a direct outcome of the collaborative development model, where the Ministry of Health Malaysia co-sponsored and participated in the DNDi-led Phase II/III STORM-C-1 study wikidata.orgmedkoo.com. Following its initial approval in Malaysia and Egypt in 2021, DNDi and its partners have been submitting registration dossiers in other countries in South-East Asia and Latin America, including Argentina (November 2022), Brazil (February 2024), and Thailand (underway) wikipedia.orgwikipedia.orgmims.com. China also approved this compound in July 2020.

Economic and Health System Impact of this compound IntroductionThe introduction of this compound is anticipated to have a substantial positive economic and health system impact, particularly in LMICs where the cost of DAAs has been a major barrier to widespread treatmentwikipedia.orgwikipedia.org. The significantly lower price of this compound, averaging less than US70,000–US$80,000 for a 12-week course of sofosbuvir alone, makes it a far more affordable optionmims.comnih.gov.

This affordability translates into reduced financial burden on national health systems and patients, enabling more widespread access to treatment wikipedia.orgwikipedia.orgguidetopharmacology.org. Cost-utility analyses have indicated that this compound + sofosbuvir is cost-effective in countries like Argentina for all HCV genotypes, and in Brazil, it was considered cost-effective compared to no DAA regimen wikipedia.orgnih.gov. In Malaysia, the retail price of this compound in the public sector is 50% lower than in China, further improving access.

The availability of affordable DAA drugs like this compound allows countries to enhance access to HCV treatment nationwide and can inform policy planning and budgeting for the development of sustainable hepatitis C programs within limited economic resources. This alternative drug development model, characterized by strong leadership, public-private partnerships, and collaborative strategies, provides a blueprint for addressing high medicine prices and promoting medical innovation in the Global South for other endemic diseases mims.comresearchgate.netnih.gov.

Emerging Research Areas and Future Perspectives

Exploration of Ravidasvir for Other Viral Infections (e.g., In-silico studies for COVID-19)

While primarily developed for HCV, this compound's antiviral properties have prompted its exploration for other viral infections, particularly through in-silico studies. Recent computational research has investigated this compound's potential against SARS-CoV-2, the virus responsible for COVID-19. These in-silico studies suggest that this compound may inhibit the binding between the SARS-CoV-2 spike protein and the human Neuropilin-1 (NRP-1) receptor semanticscholar.org. NRP-1 has been identified as a co-receptor for SARS-CoV-2 viral entry, alongside ACE2, making it a therapeutic target for COVID-19 semanticscholar.org. Furthermore, this compound has been hypothesized to have therapeutic potential against SARS-CoV-2 infection due to structural and functional similarities between HCV NS3 protease and SARS-CoV-2 3CLpro, and its potential to target RNA-dependent RNA polymerase (RdRp), an enzyme vital for coronaviruses mims.comfishersci.senih.gov. The combination of sofosbuvir (B1194449) and this compound has also been proposed for the treatment of COVID-19 infection, with studies indicating its safety when administered for HCV treatment nih.gov.

Development of Novel this compound-Based Combination Therapies

The cornerstone of this compound's therapeutic application lies in its combination with other direct-acting antivirals (DAAs). The most extensively studied and clinically significant combination is this compound with sofosbuvir, an NS5B polymerase inhibitor easychem.orgmims.comuni.ludovepress.com. This combination has demonstrated high cure rates for various HCV genotypes, including hard-to-treat cases and those with cirrhosis or HIV co-infection easychem.orgmims.comuni.luuni.lu.

Beyond sofosbuvir, this compound has also been investigated in a triple combination with ritonavir-boosted danoprevir (B1684564) (an NS3/4A protease inhibitor) and ribavirin (B1680618) for the treatment of HCV genotype 1 infection mims.commims.com. Clinical trials in Taiwan and China showed high sustained virological response at 12 weeks post-treatment (SVR12) rates of 100% and 96-99% respectively, in treatment-naïve non-cirrhotic patients with HCV genotype 1 mims.commims.com.

Optimization of Treatment Durations and Regimens for Specific Patient Cohorts

Optimization of treatment durations and regimens is a key area of ongoing research to enhance patient outcomes and reduce treatment burden. For chronic HCV infection, the standard this compound plus sofosbuvir regimen has typically involved 12 weeks for patients without cirrhosis and 24 weeks for those with compensated cirrhosis mims.com.

A clinical trial led by the Ministry of Health in Malaysia is currently comparing 8-week versus 12-week courses of sofosbuvir-ravidasvir for the treatment of chronic hepatitis C, aiming to identify if shorter durations can maintain high SVR12 rates easychem.org. Early viral suppression data from the STORM-C-1 trial showed that 80.6% of non-cirrhotic patients and 76.1% of cirrhotic patients achieved optimum viral load suppression within 4 weeks, with these figures rising to 92.6% and 90.4% respectively within 8 weeks. This rapid viral suppression suggests potential for shortened regimens, though further research is needed to confirm sustained virological response with these shorter durations.

The development of this compound has also been framed to address the needs of neglected populations, including those infected with genotypes more prevalent in low- and middle-income countries (LMICs) uni.lu.

Long-Term Efficacy and Safety Outcomes Post-Treatment

Long-term efficacy is a critical measure for antiviral treatments. For this compound-based regimens, sustained virological response at 12 weeks (SVR12) and 24 weeks (SVR24) post-treatment are primary efficacy outcomes mims.com. The combination of this compound and sofosbuvir has consistently demonstrated high cure rates, with interim results from the STORM-C-1 trial showing a 97% cure rate (SVR12) in 301 patients enrolled in the first stage easychem.orgmims.comdovepress.comuni.luuni.lu. This high efficacy was observed across diverse patient populations, including those with HCV genotype 3 infection, cirrhosis, prior HCV treatment experience, and HIV co-infection easychem.orgmims.com. The high concordance between SVR12 and SVR24 (97%) further supports the durability of the treatment's efficacy mims.com.

Role in Special Patient Populations (e.g., People Who Inject Drugs, Decompensated Cirrhosis)

This compound's development has specifically aimed to provide treatment options for vulnerable and neglected populations, who are often underrepresented in commercial clinical trials uni.lu. The this compound-sofosbuvir combination has shown high efficacy in patients with HIV co-infection and compensated cirrhosis easychem.orgmims.comuni.luuni.lu. For instance, the STORM-C-1 trial included patients with virologically controlled HIV co-infection and non-injecting drug users, including those compliant in opioid substitution maintenance programs.

Future clinical trials are envisioned to further establish the pan-genotypic profile of this compound and its efficacy in key populations, such as people who inject drugs and individuals with advanced liver disease easychem.orguni.luuni.lu. Patients with decompensated cirrhosis (Child-Turcotte-Pugh class B or C) were generally excluded from the initial STORM-C-1 trial, indicating a need for further research in this specific high-risk group.

Table 1: Key Efficacy Outcomes of this compound-Based Combination Therapies

| Combination Therapy | HCV Genotype(s) | Patient Population | Treatment Duration | SVR12 Rate | Reference(s) |

| This compound + Sofosbuvir | Pan-genotypic (esp. GT1, GT3, GT4) | Chronic HCV (with/without compensated cirrhosis, HIV co-infection) | 12 or 24 weeks | 97% | easychem.orgmims.comuni.luuni.lu |

| This compound + Ritonavir-boosted Danoprevir + Ribavirin | Genotype 1 | Treatment-naïve non-cirrhotic | 12 weeks | 96-100% | mims.commims.com |

Table 2: Time to Optimum Viral Load Suppression (this compound/Sofosbuvir)

| Patient Cohort | % Achieved Suppression within 4 Weeks | % Achieved Suppression within 8 Weeks | Time Range to Suppression (Days) | Reference(s) |

| Non-cirrhotic | 80.6% | 92.6% | 6 to 85 | |

| Cirrhotic | 76.1% | 90.4% | 5 to 148 |

Q & A

Q. What is the molecular mechanism of Ravidasvir as an HCV NS5A inhibitor?

this compound targets the HCV NS5A protein, disrupting viral replication by inhibiting RNA binding and virion assembly. Its potency stems from structural optimization to bind conserved NS5A domains across genotypes, enabling pan-genotypic activity. Preclinical studies demonstrate sub-nanomolar EC50 values against HCV genotypes 1–6 .

Q. What validated analytical methods exist for quantifying this compound in biological matrices?